(2R,3R,10bS)-2-(3,4-dichlorophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile
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Overview
Description
2-(3,4-DICHLOROPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE is a complex organic compound characterized by its unique structure, which includes a pyrrolo[2,1-a]isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DICHLOROPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE typically involves multiple steps, starting with the preparation of the pyrrolo[2,1-a]isoquinoline core This core can be synthesized through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DICHLOROPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
2-(3,4-DICHLOROPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-DICHLOROPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2,4-DICHLOROPHENYL 2,4-DICHLOROBENZOATE
- 3,4-DICHLOROPHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE
- 2,4-DICHLOROPHENYL N-(2,5-DIFLUOROPHENYL)CARBAMATE
Uniqueness
Compared to similar compounds, 2-(3,4-DICHLOROPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE stands out due to its unique pyrrolo[2,1-a]isoquinoline core and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C25H21Cl2N3O |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(2R,3R,10bS)-2-(3,4-dichlorophenyl)-3-(2,2-dimethylpropanoyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C25H21Cl2N3O/c1-24(2,3)23(31)21-20(16-8-9-18(26)19(27)12-16)25(13-28,14-29)22-17-7-5-4-6-15(17)10-11-30(21)22/h4-12,20-22H,1-3H3/t20-,21+,22-/m0/s1 |
InChI Key |
XVERWQSDAAZUSZ-BDTNDASRSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)[C@H]1[C@@H](C([C@H]2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(C)(C)C(=O)C1C(C(C2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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